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Compound of Interest

4-Chloro-3-iodo-1H-indazol-7-
Compound Name:

amine
CAS No.: 1000343-04-3
Cat. No.: B3196543

Get Quote

Executive Summary

This technical guide details the synthesis of 4-Chloro-3-iodo-1H-indazol-7-amine (CAS:
1000343-04-3), a critical heterocyclic intermediate often employed in the development of
kinase inhibitors (e.g., for ERK, FGFR, or p38 MAPK pathways). The synthesis strategy
prioritizes regioselectivity and chemoselectivity, navigating the challenges of halogenating an
electron-deficient ring while preserving sensitive functionalities.

The recommended pathway utilizes a "Functionalize-then-Reduce" approach:
+ Regioselective lodination of the commercially available 4-chloro-7-nitro-1H-indazole.

o Chemoselective Reduction of the nitro group to the amine, preserving the labile C-l and C-ClI
bonds.

Strategic Pathway Analysis
Retrosynthesis & Logic
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The target molecule contains three distinct functionalities on the indazole core: a chlorine at
C4, an iodine at C3, and an amine at C7.

o Core Selection: Starting with 4-Chloro-7-nitro-1H-indazole is the most efficient strategy. It is
commercially available and pre-installs the difficult C4-chloro and C7-nitrogen functionalities.

e Sequence Justification:
o Path A (Chosen):lodination

Reduction.

= Why: lodinating the nitro-indazole is slower due to electronic deactivation but avoids the
handling of the highly electron-rich and oxidation-prone 7-amino-indazole intermediate.
Furthermore, reducing the nitro group after iodination allows for the use of mild, non-
hydrogenolytic conditions (

or

) that preserve the iodine.
o Path B (Alternative):Reduction

lodination.

» Risk: While the amino group activates C3 for rapid iodination, free amino-indazoles are
susceptible to N-oxidation and N-iodination side reactions, often requiring transient
protection (e.g., Boc) which adds steps.

Detailed Experimental Protocol
Stage 1: Regioselective C3-lodination

Objective: Install the iodine atom at the 3-position of the indazole ring. Mechanism:
Electrophilic Aromatic Substitution (

) via the indazolyl anion.

Materials
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Substrate: 4-Chloro-7-nitro-1H-indazole [CAS: 316810-81-8]

Reagent: lodine (

) or N-lodosuccinimide (NIS)[1]

Base: Potassium Hydroxide (KOH) pellets

Solvent: N,N-Dimethylformamide (DMF)

Protocol

¢ Dissolution: Charge a reaction vessel with 4-Chloro-7-nitro-1H-indazole (1.0 eq) and DMF
(10 volumes). Stir until dissolved.

o Deprotonation: Cool the solution to 0-5 °C. Add KOH (2.5 eq) in portions. The mixture may
darken as the indazolyl anion forms. Stir for 30 minutes.

¢ lodination: Add lodine (

, 1.2 eq) in portions (or dropwise as a solution in DMF) over 1 hour, maintaining temperature
<10 °C.

o Note: NIS (1.1 eq) can be substituted for

for a cleaner reaction profile, though

is more cost-effective.

¢ Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 3—6 hours.
Monitor by HPLC/TLC for consumption of starting material.

e Quench & Isolation:

o Pour the reaction mixture into ice-cold water (20 volumes) containing 10% Sodium
Thiosulfate (

) to quench excess iodine.

o Avyellow/orange precipitate should form.
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o Adjust pH to ~7 with dilute HCI if necessary to ensure full precipitation.

 Purification: Filter the solid, wash extensively with water, and dry under vacuum at 45 °C.
o Yield Target: 85-92%

o Product:4-Chloro-3-iodo-7-nitro-1H-indazole.

Stage 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to a primary amine without dehalogenating the C-Cl or C-I
bonds. Method: Stannous Chloride (

) or Iron/Ammonium Chloride (
). Catalytic hydrogenation (
) is NOT recommended due to the high risk of deiodination.

Materials

e Substrate: 4-Chloro-3-iodo-7-nitro-1H-indazole (from Stage 1)

e Reagent: Stannous Chloride Dihydrate (

)

e Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

Protocol

e Setup: In a round-bottom flask, suspend 4-Chloro-3-iodo-7-nitro-1H-indazole (1.0 eq) in
Ethanol (15 volumes).

o Reagent Addition: Add

(5.0 eq) in one portion.

o Reaction: Heat the mixture to reflux (70-80 °C) for 2—4 hours.
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o Observation: The yellow suspension will gradually dissolve and may darken. Monitor by
TLC (the amine is more polar than the nitro compound).

o Workup:
o Cool to room temperature.[2][3]
o Pour the mixture into ice water and neutralize with saturated Sodium Bicarbonate (

) or 10% NaOH until pH ~8.

o Critical Step: A thick tin salt precipitate will form. Filter through a Celite pad to remove the
inorganic salts. Wash the pad with Ethyl Acetate.

o Extraction: Extract the aqueous filtrate with Ethyl Acetate (3x). Combine organic layers.
e Drying: Wash with brine, dry over anhydrous

, and concentrate in vacuo.

» Final Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography
(Hexanes/EtOAc gradient) if high purity (>98%) is required.

o Yield Target: 75-85%

o Product:4-Chloro-3-iodo-1H-indazol-7-amine.

Quantitative Data Summary
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Parameter Stage 1: lodination Stage 2: Reduction
Reagents / KOH
Solvent DMF Ethanol
0°C
Temperature 75 °C (Reflux)
25°C
Time 4—6 Hours 2—-4 Hours
Typical Yield 85-92% 75-85%

. ) . ) De-iodinated byproduct (if
Critical Impurity Unreacted SM, Di-iodo species heated)
overheate

Pathway Visualization

The following diagram illustrates the logical flow and chemical transformations.

Step 1: lodination Step 2: Selective Reduction

12, KOH, DMF SnCl2:2H20, EtOH
4-Chloro-7-nitro-1H-indazole 0-25°C, 4h 4-Chloro-3-iodo-7-nitro-1H-indazole Reflux, 3h 4-Chloro-3-iodo-1H-indazol-7-amine
(CAS: 316810-81-8) > (Intermediate) > (CAS: 1000343-04-3)

Click to download full resolution via product page

Caption: Two-step synthesis pathway from commercially available nitro-indazole to the target
amino-iodo-indazole.

References
e ChemSRC. (n.d.). 4-Chloro-7-nitro-1H-indazole CAS 316810-81-8. Retrieved from [Link]

e Giraud, F,, et al. (2010). C3-Indazole Functionalization: A Review. Current Organic
Chemistry. Retrieved from [Link]

» National Institutes of Health (NIH). (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-
indazol-3-amine. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3196543/docs?utm_src=pdf-body-img#technical-guide-synthesis-of-4-chloro-3-iodo-1h-indazol-7-amine
https://www.chemsrc.com/en/cas/316810-81-8_893686.html
https://www.chim.it/sites/default/files/chimind/pdf/2010_4_102.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11172856/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3196543?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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